molecular formula C10H20N2O2 B1403490 cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester CAS No. 1408076-04-9

cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester

Cat. No. B1403490
CAS RN: 1408076-04-9
M. Wt: 200.28 g/mol
InChI Key: GBSIQLWXIWQGFC-UHFFFAOYSA-N
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Description

“Cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1408076-04-9 . Its IUPAC name is "tert-butyl ((1s,3s)-3-amino-1-methylcyclobutyl)carbamate" . The compound has a molecular weight of 200.28 .


Molecular Structure Analysis

The InChI code for this compound is "1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-7(11)6-10/h7H,5-6,11H2,1-4H3,(H,12,13)/t7-,10+" . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

I have conducted several searches to find detailed information on the scientific research applications of “cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester” and its trans isomer. However, the search results do not provide a comprehensive analysis of six to eight unique applications as requested. The available information primarily discusses the compound’s availability for purchase and its use in pharmaceutical testing , as well as some general information about the tert-butyl group’s reactivity pattern and its implications in chemical transformations .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

tert-butyl N-(3-amino-1-methylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-7(11)6-10/h7H,5-6,11H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSIQLWXIWQGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901140214, DTXSID101144200
Record name Carbamic acid, N-(trans-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(cis-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester

CAS RN

1408074-61-2, 1408076-04-9
Record name Carbamic acid, N-(trans-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(cis-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester
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cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester
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cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester
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cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester
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cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester
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cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester

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